2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride
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Overview
Description
“2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride” is a chemical compound with the molecular formula C8H6ClNO4S . It has a molecular weight of 247.66 g/mol . The IUPAC name for this compound is 2-oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl chloride .
Synthesis Analysis
The synthesis of 2-substituted 2,4-dihydro-1H-3,1-benzoxazines has been described in the literature . The process involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of “2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride” can be represented by the InChI string: InChI=1S/C8H6ClNO4S/c9-15(12,13)6-1-2-7-5(3-6)4-14-8(11)10-7/h1-3H,4H2,(H,10,11) . The canonical SMILES representation is: C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC(=O)O1 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 80.8 Ų and a complexity of 363 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has one rotatable bond . The exact mass and monoisotopic mass of the compound are 246.9706065 g/mol .Scientific Research Applications
- Anticancer Properties : Researchers have investigated the anticancer potential of this compound. Preliminary studies suggest that certain derivatives exhibit cytotoxic activity against cancer cell lines .
- Antichagasic Activity : In addition to cancer, the compound has been evaluated for its antichagasic effects. These studies explore its potential as a treatment for Chagas disease .
- Half-Sandwich Organometallic Complexes : Novel organometallic derivatives of 2-oxo-2,4-dihydro-1H-3,1-benzoxazine have been synthesized. These complexes incorporate half-sandwich organometallic arrays (e.g., [M(η5-C5H4)(CO)3], where M = Re or Mn) at position-2. Their characterization, electrochemical properties, and potential applications have been explored .
- Transition Metal Catalysis : Researchers have employed transition metal-catalyzed reactions for the synthesis of 3,4-dihydro-2H-1,4-benzoxazines. These strategies offer efficient routes to access these heterocyclic compounds .
- Microwave-Assisted Synthesis : Microwave-assisted methods have been explored for the ring closure reactions involving 2-oxo-2,4-dihydro-1H-3,1-benzoxazine derivatives .
- Metal-Free and Solid-State Processes : Alternative synthetic approaches, including metal-free and solid-state reactions, have also been investigated .
- In Silico Studies : Computational modeling, including molecular docking, has been used to predict the binding interactions of promising 2-oxo-benzo[1,4]oxazine derivatives. These studies aid in understanding their potential biological activities .
- 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride : A related derivative, 2-oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl fluoride, has also been studied. Its properties and potential applications may differ from the carboxylic acid form .
Medicinal Chemistry and Drug Development
Organometallic Chemistry
Synthetic Strategies and Ring Closure Reactions
Computational Chemistry and Molecular Docking
Sulfonyl Fluoride Derivatives
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-oxo-1,4-dihydro-3,1-benzoxazine-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4S/c9-15(12,13)6-1-2-7-5(3-6)4-14-8(11)10-7/h1-3H,4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFSCIJIFWGMBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)Cl)NC(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2,4-dihydro-1H-3,1-benzoxazine-6-sulfonyl chloride |
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